Cas no 105694-46-0 (7-iodo-3h-2-benzofuran-1-one)

7-iodo-3h-2-benzofuran-1-one 化学的及び物理的性質
名前と識別子
-
- 7-iodo-3h-2-benzofuran-1-one
- 1(3H)-Isobenzofuranone, 7-iodo-
- 7-iodo-phthalide
- 7-Jod-phthalid
- 7-iodophthalide
- CTK0G4872
- AGN-PC-00NP93
- ACMC-20m8sy
- 1(3H)-Isobenzofuranone, 7-iodo-; 7-iodo-phthalide; 7-Jod-phthalid; 7-iodophthalide; CTK0G4872; AGN-PC-00NP93; ACMC-20m8sy;
- 7-iodoisobenzofuran-1(3H)-one
- BS-14260
- CS-0160504
- 7- Jodphthalid
- DTXSID00547581
- A922138
- AKOS030617905
- D83894
- 105694-46-0
- 7-Iodo-2-benzofuran-1(3H)-one
- MFCD18204743
-
- MDL: MFCD18204743
- インチ: InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
- InChIKey: HCQIZIWFLKWDFR-UHFFFAOYSA-N
- ほほえんだ: O=C1OCC2=C1C(I)=CC=C2
計算された属性
- せいみつぶんしりょう: 259.93295
- どういたいしつりょう: 259.93343g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 26.3
- LogP: 1.96160
7-iodo-3h-2-benzofuran-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
7-iodo-3h-2-benzofuran-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A821938-250mg |
7-Iodoisobenzofuran-1(3H)-one |
105694-46-0 | 95% | 250mg |
$209.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TY477-200mg |
7-iodo-3h-2-benzofuran-1-one |
105694-46-0 | 95% | 200mg |
2403.0CNY | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33125-250mg |
7-Iodoisobenzofuran-1(3H)-one |
105694-46-0 | 95% | 250mg |
¥1495.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33125-100mg |
7-Iodoisobenzofuran-1(3H)-one |
105694-46-0 | 95% | 100mg |
¥949.0 | 2024-07-18 | |
Ambeed | A821938-100mg |
7-Iodoisobenzofuran-1(3H)-one |
105694-46-0 | 95% | 100mg |
$133.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TY477-250mg |
7-iodo-3h-2-benzofuran-1-one |
105694-46-0 | 95% | 250mg |
3839CNY | 2021-05-07 | |
abcr | AB548492-1g |
7-Iodoisobenzofuran-1(3H)-one; . |
105694-46-0 | 1g |
€843.30 | 2025-02-13 | ||
abcr | AB548492-250mg |
7-Iodoisobenzofuran-1(3H)-one; . |
105694-46-0 | 250mg |
€375.40 | 2025-02-13 | ||
A2B Chem LLC | AY26461-100mg |
7-Iodoisobenzofuran-1(3H)-one |
105694-46-0 | 95% | 100mg |
$94.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW084-500mg |
7-iodo-1,3-dihydro-2-benzofuran-1-one |
105694-46-0 | 95% | 500mg |
¥2611.0 | 2024-04-26 |
7-iodo-3h-2-benzofuran-1-one 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
7-iodo-3h-2-benzofuran-1-oneに関する追加情報
Professional Introduction to 7-iodo-3H-2-benzofuran-1-one (CAS No. 105694-46-0)
7-iodo-3H-2-benzofuran-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 105694-46-0, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, and it features an iodine substituent at the 7-position, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 7-iodo-3H-2-benzofuran-1-one provides a unique platform for chemical modification, enabling its use in a wide range of synthetic applications. The presence of the iodine atom at the 7-position facilitates cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems. These reactions are widely employed in the development of pharmaceuticals, agrochemicals, and materials science.
In recent years, 7-iodo-3H-2-benzofuran-1-one has been explored as a key building block in the synthesis of biologically active compounds. Its benzofuran core is a common scaffold in natural products and drug candidates, contributing to its utility in medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. The iodine substituent allows for further functionalization, enabling the introduction of diverse pharmacophores that can modulate biological activity.
One of the most compelling aspects of 7-iodo-3H-2-benzofuran-1-one is its role in the development of small-molecule inhibitors targeting specific enzymes and receptors. Researchers have leveraged its structural features to design molecules that interact with biological targets with high selectivity. For example, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in diseases such as cancer and neurodegeneration. The ability to fine-tune the electronic and steric properties of 7-iodo-3H-2-benzofuran-1-one derivatives has led to the discovery of novel lead compounds with promising therapeutic potential.
The synthetic accessibility of 7-iodo-3H-2-benzofuran-1-one also contributes to its widespread use in research and industrial applications. Several synthetic routes have been developed to prepare this compound efficiently, often involving cyclization reactions starting from readily available precursors. These methods have been optimized to ensure high yields and purity, making 7-iodo-3H-2-benzofuran-1-one a reliable starting material for further chemical transformations.
Advances in computational chemistry have further enhanced the utility of 7-iodo-3H-2-benzofuran-1-one by enabling virtual screening and molecular modeling studies. These approaches allow researchers to predict the binding modes of potential drug candidates derived from this compound, accelerating the drug discovery process. Additionally, machine learning algorithms have been applied to identify optimal synthetic pathways for 7-iodo-3H-2-benzofuran-1-one, reducing experimental trial-and-error and improving efficiency.
In conclusion, 7-iodo-3H-2-benzofuran-1-one (CAS No. 105694-46) is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis. Its unique structural features make it an invaluable intermediate for constructing complex molecules with biological activity. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical biology.
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